

synthesis and characterization of 2-Chloro-3-(trifluoromethyl)quinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)quinoxaline

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Chloro-3-(trifluoromethyl)quinoxaline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(trifluoromethyl)quinoxaline is a pivotal chemical intermediate in the field of medicinal chemistry. Its unique structure, featuring both a chloro and a trifluoromethyl group on the quinoxaline scaffold, makes it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and thorough characterization of **2-Chloro-3-(trifluoromethyl)quinoxaline**. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing properties like metabolic stability and membrane permeability. This compound is particularly significant in the development of subtype-selective ligands for 5-HT₃ serotonin receptors, which are implicated in neurological functions such as anxiety, pain processing, and the vomiting reflex.[1] The quinoxaline core itself is a privileged structure, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]

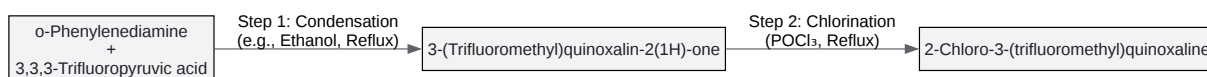
Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-3-(trifluoromethyl)quinoxaline** is presented below.

Property	Value	Reference
CAS Number	254732-51-9	[3][4]
Molecular Formula	C ₉ H ₄ ClF ₃ N ₂	[3][4]
Molecular Weight	232.59 g/mol	[3][4]
Appearance	Powder	
Purity	Typically ≥96%	[3][5]
Storage Conditions	Room temperature, under an inert atmosphere	[1][3]

Synthetic Pathway and Experimental Protocol

The synthesis of **2-Chloro-3-(trifluoromethyl)quinoxaline** is typically achieved through a two-step process. The first step involves the condensation of an aromatic diamine with a trifluoromethyl-substituted α -dicarbonyl compound to form the quinoxalinone intermediate. This is a widely used and facile method for creating the quinoxaline core.[2][6][7] The second step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final product.[2]



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Caption: Synthetic workflow for **2-Chloro-3-(trifluoromethyl)quinoxaline**.

Experimental Protocols

The following protocols provide a general methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment

(PPE).

Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one (Intermediate)

This procedure is adapted from the general synthesis of quinoxalinones via condensation.^[2]

- Methodology:
 - In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
 - Slowly add 3,3,3-trifluoropyruvic acid (1.0 equivalent) to the solution at room temperature while stirring.
 - Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
 - After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
 - Collect the solid precipitate by vacuum filtration, wash it with cold ethanol, and dry it under vacuum. This intermediate can typically be used in the next step without further purification.

Step 2: Synthesis of **2-Chloro-3-(trifluoromethyl)quinoxaline** (Final Product)

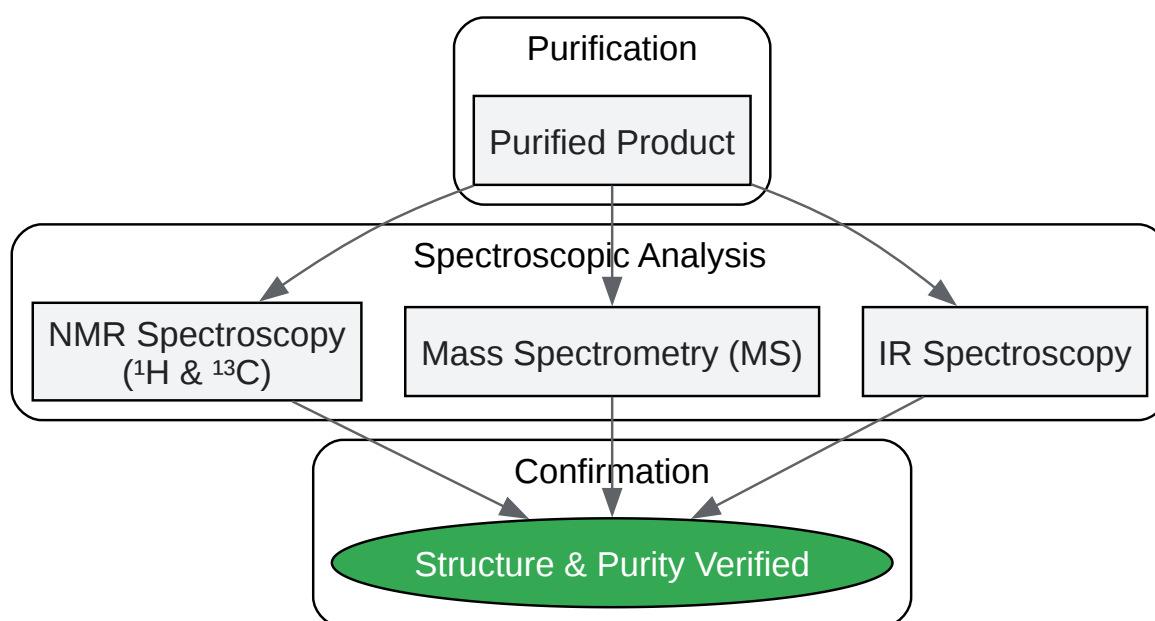
This protocol details the chlorination of the quinoxalinone intermediate using phosphorus oxychloride (POCl₃).^{[2][8]}

- Methodology:
 - In a 100 mL round-bottom flask, place the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 equivalent) from the previous step.
 - In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
 - Attach a reflux condenser and gently heat the mixture to reflux for 2-4 hours.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic and must be done with caution.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) or other suitable base until the pH is approximately 7-8. The crude product will precipitate as a solid.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **2-Chloro-3-(trifluoromethyl)quinoxaline**.

Characterization of the Final Product

The structure and purity of the synthesized **2-Chloro-3-(trifluoromethyl)quinoxaline** must be confirmed using standard analytical techniques.



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Caption: Logical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure. The following tables summarize the predicted chemical shifts (δ) for ^1H and ^{13}C nuclei.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 300-400 MHz)

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (4 positions)	7.80 - 8.30	m

Note: The four protons on the benzene ring of the quinoxaline core will appear as complex multiplets in the aromatic region.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 75-100 MHz)

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-2 (C-Cl)	145 - 150
C-3 (C- CF_3)	135 - 140 (q, JC-F \approx 35-40 Hz)
CF_3	118 - 122 (q, JC-F \approx 270-280 Hz)
Aromatic C (6 carbons)	128 - 142

Note: Carbons coupled to fluorine will appear as quartets (q) due to C-F coupling.

General NMR Experimental Protocol:

A general methodology for acquiring NMR spectra for this compound is as follows:^[9]

- Sample Preparation: Accurately weigh 5-10 mg for ^1H NMR or 20-50 mg for ^{13}C NMR and dissolve it in a suitable deuterated solvent, such as Chloroform-d (CDCl_3).

- Acquisition: Use a standard single-pulse experiment for ^1H NMR and a proton-decoupled pulse sequence for ^{13}C NMR to enhance the signal-to-noise ratio.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data

m/z Value	Interpretation
232 / 234	$[\text{M}]^+$ / $[\text{M}+2]^+$ Molecular ion peaks showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
197	$[\text{M}-\text{Cl}]^+$ Fragment corresponding to the loss of the chlorine radical.
163	$[\text{M}-\text{CF}_3]^+$ Fragment corresponding to the loss of the trifluoromethyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies

Wavenumber (cm^{-1})	Functional Group
3050 - 3100	Aromatic C-H stretch
1600 - 1620	C=N stretch (quinoxaline ring)
1450 - 1580	Aromatic C=C stretch
1100 - 1350	C-F stretch (strong)
750 - 850	C-Cl stretch

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